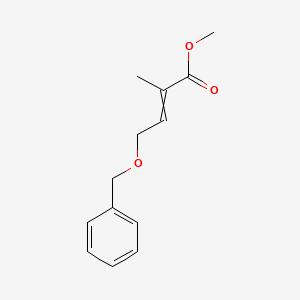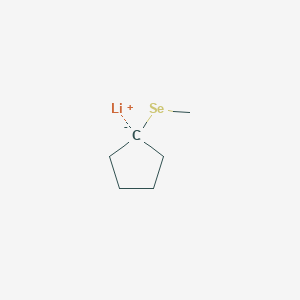
lithium;methylselanylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;methylselanylcyclopentane is an organolithium compound that features a lithium atom bonded to a methylselanylcyclopentane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methylselanylcyclopentane typically involves the reaction of methylselanylcyclopentane with a lithium reagent. One common method is the direct lithiation of methylselanylcyclopentane using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;methylselanylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides
Reduction: Selenides
Substitution: Various organoselenium compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Lithium;methylselanylcyclopentane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of lithium;methylselanylcyclopentane involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The selenium atom in the compound can also undergo redox reactions, contributing to its versatility in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;cyclopentadienyl: Similar in structure but lacks the selenium atom.
Lithium;methylcyclopentane: Similar but without the selenium atom.
Lithium;phenylselenide: Contains selenium but has a different organic moiety.
Uniqueness
Lithium;methylselanylcyclopentane is unique due to the presence of both lithium and selenium atoms, which confer distinct chemical properties. The combination of these elements allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking either lithium or selenium.
Eigenschaften
CAS-Nummer |
105593-81-5 |
|---|---|
Molekularformel |
C6H11LiSe |
Molekulargewicht |
169.1 g/mol |
IUPAC-Name |
lithium;methylselanylcyclopentane |
InChI |
InChI=1S/C6H11Se.Li/c1-7-6-4-2-3-5-6;/h2-5H2,1H3;/q-1;+1 |
InChI-Schlüssel |
UTAVNHDQPJBEJC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Se][C-]1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
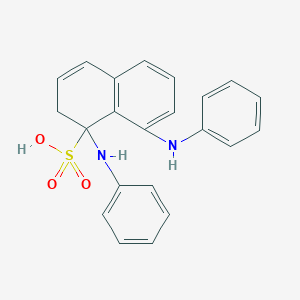
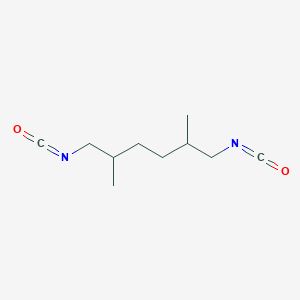
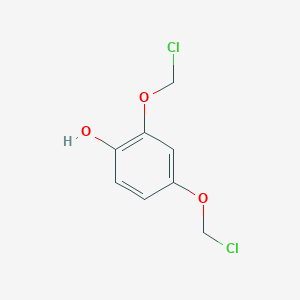
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
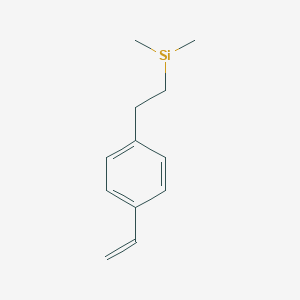
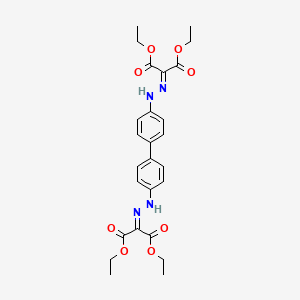
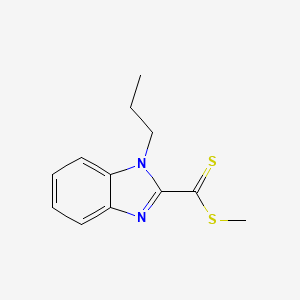
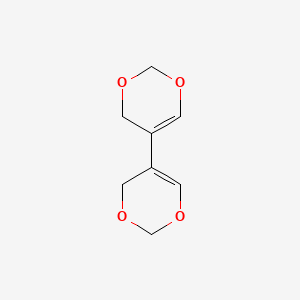
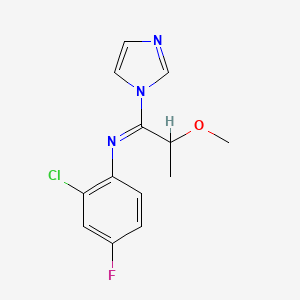
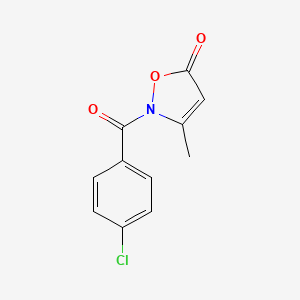
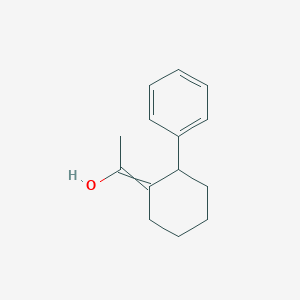
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
